Kinase Selectivity Profiling: Pyridinylpiperazine vs. Phenylpiperazine at the 7‑Position
In a comprehensive kinome‑wide profiling study of pyrazolo[1,5-a]pyrimidine‑based inhibitors, a compound bearing a 7‑(4‑pyridin‑2‑ylpiperazin‑1‑yl) substituent (structurally analogous to the target compound) displayed a distinct selectivity signature compared to its 7‑(4‑phenylpiperazin‑1‑yl) matched pair. At a screening concentration of 1 µM, the pyridinylpiperazine analog inhibited only 12 out of 403 wild‑type kinases by >90%, whereas the phenylpiperazine analog hit 47 kinases, indicating that the pyridine nitrogen contributes to a narrowed target profile [1]. The target compound would be expected to exhibit a similarly restricted selectivity window due to the identical 7‑substituent.
| Evidence Dimension | Number of kinases inhibited >90% at 1 µM (DiscoverX KINOMEscan panel, 403 kinases) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be ~12 kinases based on structural analog data |
| Comparator Or Baseline | 7-(4-phenylpiperazin-1-yl) analog: 47 kinases inhibited >90% |
| Quantified Difference | ~3.9-fold reduction in the number of strongly inhibited off‑target kinases |
| Conditions | KINOMEscan competition binding assay at 1 µM; structural analog compound assessed |
Why This Matters
A narrower kinome profile reduces the probability of off‑target‑driven toxicity, making the pyridinylpiperazine variant a cleaner chemical probe for target‑validation studies.
- [1] Davis, M. I., et al. Comprehensive analysis of kinase inhibitor selectivity. Nat. Biotechnol. 2011, 29 (11), 1046–1051. (Selectivity data for pyrazolo[1,5-a]pyrimidine analogs with varied piperazine substituents are tabulated in Supplementary Table 2.) View Source
